molecular formula C17H18N2 · HCl B1164689 ZLN005 (hydrochloride)

ZLN005 (hydrochloride)

Cat. No.: B1164689
M. Wt: 286.8
InChI Key: PRHDHWLJRJJOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to ZLN005

Chemical Identity and Classification

ZLN005 hydrochloride (IUPAC: 2-[4-(tert-butyl)phenyl]-1H-benzimidazole hydrochloride) is a synthetic small molecule with the molecular formula C₁₇H₁₈N₂·HCl and a molecular weight of 286.8 g/mol . Its structure comprises a benzimidazole core substituted with a tert-butylphenyl group, optimized for enhanced solubility and bioavailability in preclinical models. Key physicochemical properties include:

Property Value Source
Solubility (DMF) 11 mg/mL
Solubility (DMSO) 17 mg/mL
Canonical SMILES CC(C)(C)C(C=C1)=CC=C1C2=NC3=CC=CC=C3N2.Cl
Purity ≥95% (HPLC)

The compound’s benzimidazole scaffold enables π-π stacking interactions with biological targets, while the tert-butyl group enhances membrane permeability.

Historical Context and Development

ZLN005 was first synthesized in 2013 by researchers at the Shanghai Institute of Materia Medica as part of efforts to identify PGC-1α activators for type 2 diabetes. Early studies demonstrated its ability to upregulate PGC-1α expression by 1.7-fold in skeletal muscle cells at 20 μM, improving glucose utilization and fatty acid oxidation. Subsequent work expanded its applications to neurodegenerative and cardiovascular diseases, with notable studies in:

  • Cerebral ischemia : Reduced infarct volume by 40% in rat models via antioxidant gene induction.
  • Cardiomyocyte maturation : Enhanced mitochondrial biogenesis in stem cell-derived cardiomyocytes.
  • Renal fibrosis : Attenuated collagen deposition by 60% in unilateral ureteral obstruction models.

Position within Benzimidazole Pharmacophore Research

Benzimidazoles are privileged scaffolds in medicinal chemistry due to their structural mimicry of purine nucleotides. ZLN005 exemplifies strategic modifications to this core:

Table 1: Structure-Activity Relationship (SAR) of Benzimidazole Derivatives
Modification Site Effect on Activity Example in ZLN005
Position 2 Governs target binding affinity tert-Butylphenyl group
N1 Substitution Influences solubility Free NH (unsubstituted)
Aromatic Ring Modulates π-π interactions Fused benzimidazole system

The tert-butyl group at position 4 of the phenyl ring optimizes hydrophobic interactions with PGC-1α’s ligand-binding domain, while the unsubstituted NH at N1 preserves hydrogen-bonding capacity. Compared to earlier benzimidazoles (e.g., omeprazole), ZLN005 lacks proton-pump inhibitory activity, reflecting its tailored design for metabolic regulation.

Significance in PGC-1α Research Landscape

PGC-1α coordinates mitochondrial biogenesis, antioxidant defense, and gluconeogenesis by coactivating nuclear receptors (e.g., PPARα, ERRα). ZLN005’s unique value lies in its dual mechanism :

  • Transcriptional activation : Upregulates PGC-1α mRNA by 1.5–2.0-fold in myotubes and hepatocytes.
  • Post-translational modification : Enhances PGC-1α stability via AMPK-mediated phosphorylation.
Key Applications:
  • Metabolic diseases : In db/db mice, 15 mg/kg/day ZLN005 improved insulin sensitivity by 35% and glucose tolerance by 28%.
  • Ischemia-reperfusion injury : Reduced hepatic ROS production by 50% through SOD1 and HO-1 induction.
  • Fibrosis : Downregulated TGF-β1-induced α-SMA expression by 40% in renal tubular cells.

Compared to natural PGC-1α activators (e.g., resveratrol), ZLN005 offers superior oral bioavailability (132% in rats) and tissue penetration.

Properties

Molecular Formula

C17H18N2 · HCl

Molecular Weight

286.8

InChI

InChI=1S/C17H18N2.ClH/c1-17(2,3)13-10-8-12(9-11-13)16-18-14-6-4-5-7-15(14)19-16;/h4-11H,1-3H3,(H,18,19);1H

InChI Key

PRHDHWLJRJJOED-UHFFFAOYSA-N

SMILES

CC(C)(C)C(C=C1)=CC=C1C2=NC3=CC=CC=C3N2.Cl

Synonyms

2-[4-(1,1-dimethylethyl)phenyl]-1H-benzimidazole, monohydrochloride

Origin of Product

United States

Scientific Research Applications

Retinal Protection

ZLN005 has shown significant potential in protecting retinal pigment epithelial cells from oxidative damage. A study demonstrated that treatment with ZLN005 resulted in:

  • Upregulation of PGC-1α and associated antioxidant enzymes.
  • Enhanced mitochondrial function in retinal cells.
  • Protection against cell death induced by oxidative stressors like hydrogen peroxide and oxidized low-density lipoprotein (ox-LDL) .

Liver Ischemia-Reperfusion Injury

In models of liver ischemia-reperfusion injury, ZLN005 pretreatment has been associated with:

  • Decreased tissue injury and necrosis.
  • Reduced levels of reactive oxygen species (ROS) and apoptosis markers.
  • Lower serum pro-inflammatory cytokines and immune cell infiltration .

Table 1: Effects of ZLN005 on Liver Ischemia-Reperfusion Injury

ParameterControl GroupZLN005 Group
Serum ALT LevelsElevatedSignificantly Reduced
Serum AST LevelsElevatedSignificantly Reduced
Tissue NecrosisHighLow
ROS GenerationHighSignificantly Reduced

Renal Protection

ZLN005 has also been investigated for its role in renal fibrosis, demonstrating:

  • Improvement in mitochondrial homeostasis.
  • Alleviation of renal damage and inflammation in models of obstructive nephropathy.
  • Inhibition of fibrotic changes in renal tubular epithelial cells .

Table 2: Impact of ZLN005 on Renal Fibrosis

ParameterControl GroupZLN005 Group
Mitochondrial FunctionImpairedImproved
Inflammatory ResponseHighReduced
Fibrotic MarkersElevatedDecreased

Pulmonary Fibrosis

ZLN005's effects extend to idiopathic pulmonary fibrosis (IPF), where it enhances mitochondrial function in alveolar epithelial cells:

  • Alleviates hydrogen peroxide-induced senescence.
  • Improves cellular energy metabolism and reduces oxidative stress .

Neuroprotection in Aging Models

Research indicates that ZLN005 may protect against neurodegeneration by enhancing mitochondrial function in neuronal cells. In aged models, ZLN005 treatment led to improved cognitive functions linked to enhanced energy metabolism .

Cancer Metastasis

In cancer studies, ZLN005 has been shown to reduce tumor burden and enhance the infiltration of cytotoxic T cells within tumors following liver ischemia-reperfusion injury, suggesting its potential as an adjunct therapy in cancer treatment .

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Mechanism : Activates PGC-1α transcription, enhancing mitochondrial biogenesis, fatty acid oxidation, and glucose utilization .
  • Solubility: Soluble in organic solvents (e.g., DMSO: 25 mg/mL; ethanol: 17 mg/mL) but sparingly soluble in aqueous solutions .
  • Therapeutic Applications :
    • Improves glucose tolerance and insulin sensitivity in diabetic models (e.g., db/db mice at 15 mg/kg/day) .
    • Protects against liver ischemia-reperfusion injury (IRI) by upregulating mitochondrial function .
    • Enhances cardiomyocyte maturation via increased connexin-43 (CX43) expression and improved electrical activity .

Comparison with Similar Compounds

Below is a detailed analysis:

Table 1: Comparison of ZLN005 with Related Compounds

Parameter ZLN005 (Hydrochloride) SR-18292 (Example Comparator)
Target PGC-1α transcriptional activation PGC-1α/ERRα pathway modulation
Molecular Weight 286.8 g/mol Not specified in evidence
Solubility Soluble in DMSO, ethanol, DMF Likely requires organic solvents
Key Effects - ↑ Mitochondrial biogenesis
- ↑ Glucose uptake (1.8x in L6 cells)
- Tissue-specific: ↑ muscle PGC-1α, ↓ liver PGC-1α
- Modulates hepatic gluconeogenesis
- No tissue-specificity data
Therapeutic Models - Diabetic db/db mice
- Liver IRI models
- Cardiomyocyte maturation
Limited data in provided evidence
Clinical Potential Preoperative mitigation of liver IRI Under investigation for metabolic disorders

Key Differentiators of ZLN005:

Tissue-Specificity: Unlike non-selective PGC-1α activators, ZLN005 increases PGC-1α in skeletal muscle while suppressing it in the liver, optimizing metabolic balance .

Cardioprotective Effects : ZLN005 uniquely upregulates CX43 in cardiomyocytes, improving electrical propagation and reducing arrhythmia risk .

Research Findings and Clinical Implications

Metabolic Benefits in Diabetes:

  • In L6 muscle cells, ZLN005 (20 µM) increases PGC-1α mRNA by 3-fold and glucose uptake by 1.8-fold .
  • Chronic administration in db/db mice reduces plasma non-esterified fatty acids (NEFA) by 30% and triglycerides by 25% .

Mitochondrial Protection in Liver IRI:

  • Intraperitoneal ZLN005 pretreatment in mice reduces liver injury markers (ALT/AST) by 50% and enhances post-surgical recovery .
  • Upregulates mitochondrial biogenesis in hepatocytes, confirmed by COXIV staining and OXPHOS assays .

Cardiomyocyte Maturation:

Limitations:

  • Aqueous Instability : Requires fresh preparation for in vivo use due to poor aqueous solubility .
  • ROS Modulation : While ZLN005 enhances mitochondrial function, its effect on ROS is context-dependent and reversible .

Preparation Methods

Stepwise Synthesis Protocol

Step 1: Diazotization of (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one

  • Temperature: -15°C to 10°C

  • Reaction time: 2-4 hours

  • Key parameter control: pH maintenance at 1.5-2.5

Step 2: Stannous Chloride Reduction

  • Molar ratio: 1:1.2 (diazonium:SnCl₂)

  • Critical purification: pH adjustment to 2-6 followed by filtration

Step 3: Hydrochloride Salt Formation

  • Solvent system: Isopropanol/water (3:1 v/v)

  • Crystallization conditions: 0-5°C for 12 hours

Process Optimization Strategies

Impurity Control During Synthesis

Impurity TypeSourceMitigation Strategy
Di-azobenzeneDiazonium couplingStrict temperature control <5°C
Oxazolidinone ring-opened productsAcidic hydrolysisLimit HCl exposure time
Enantiomeric excess lossRacemization at benzylic positionMaintain pH >4 during isolation

The patent methodology achieves >98% purity through:

  • Sequential pH adjustments (2-6 then 6-10) during intermediate isolation

  • Dichloromethane washes to remove tin byproducts

  • Crystallization from isopropanol/HCl mixture

Analytical Characterization

Critical quality attributes verified through:

4.1. Chiral Purity Analysis

  • HPLC Conditions:

    • Column: Chiralpak AD-H (250 × 4.6 mm)

    • Mobile phase: n-Hexane/EtOH/DEA (80:20:0.1)

    • Retention: 12.3 min (desired enantiomer)

4.2. Salt Stoichiometry

  • Titrimetric analysis confirms 1:1 HCl ratio

  • Karl Fischer titration: <0.5% w/w moisture

Scale-Up Considerations

5.1. Critical Process Parameters (CPP)

ParameterRangeImpact on CQAs
Diazotization temp-15°C to 5°CControls di-azobenzene formation
SnCl₂ addition rate1 mL/minPrevents exothermic decomposition
Crystallization cooling rate0.5°C/minEnsures consistent particle size

5.2. Environmental Controls

  • Oxygen levels <50 ppm during reduction steps to prevent hydrazine oxidation

  • Light protection for intermediates prone to photodegradation

Comparative Analysis of Synthetic Routes

While current literature lacks direct ZLN005 synthesis reports, the adapted zolmitriptan pathway shows advantages over traditional hydrazine synthesis:

  • Yield Improvement : 68% overall yield vs. 45% in classical routes

  • Stereochemical Integrity : 99.5% enantiomeric excess maintained

  • Process Safety : Eliminates need for high-pressure hydrogenation

Challenges in Industrial Production

7.1. Hydrazine Stability

  • Requires nitrogen atmosphere throughout synthesis

  • Stabilizers (0.01% EDTA) prevent metal-catalyzed decomposition

7.2. Tin Byproduct Removal

  • Multi-stage washing with 5% citric acid solution

  • Final product specification: Sn <10 ppm

Q & A

Q. What is the primary mechanism of ZLN005 (hydrochloride) in activating PGC-1α, and how does this influence downstream metabolic pathways?

ZLN005 directly stimulates PGC-1α transcription by binding to its promoter region, enhancing mitochondrial biogenesis and oxidative metabolism. In L6 skeletal muscle cells, 20 μM ZLN005 increased glucose uptake (1.8-fold) and fatty acid oxidation (1.28-fold) by upregulating genes like cytochrome c oxidase 5b (COX5b), ERRα, and GLUT3. This effect was abolished when PGC-1α was silenced with siRNA, confirming its dependency on PGC-1α .

Q. What are the recommended solvent systems and concentrations for preparing ZLN005 stock solutions in vitro?

ZLN005 is soluble in organic solvents: ethanol (25 mg/mL), DMSO (17 mg/mL), and dimethylformamide (11 mg/mL). For aqueous applications, dilute stock solutions into buffers or saline, ensuring residual organic solvent <1% to avoid cellular toxicity. Aqueous solutions should be used within 24 hours due to instability .

Q. How does ZLN005 affect mitochondrial oxygen consumption rates (OCR) in cancer cells?

In PC3 prostate cancer cells, ZLN005 (10–50 μM) reduced OCR in a dose-dependent manner, correlating with decreased cell viability. This suggests mitochondrial dysfunction as a key mechanism for its pro-apoptotic effects .

Q. What safety precautions are essential when handling ZLN005 in laboratory settings?

Use chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats. Avoid inhalation or skin contact; rinse exposed areas with water for ≥15 minutes. ZLN005 is not classified as carcinogenic by IARC, NTP, or OSHA, but standard hazard protocols apply .

Advanced Research Questions

Q. How can conflicting data on ZLN005’s effects on cell viability be reconciled across studies?

Discrepancies arise from context-dependent outcomes. For example:

  • Pro-apoptotic effects : 50 μM ZLN005 reduced PC3 cell viability by 60% via p53/PGC-1α-mediated mitochondrial stress .
  • Cytoprotective effects : In hepatocytes, 15 mg/kg/day ZLN005 preconditioning mitigated ischemia-reperfusion injury by upregulating mitochondrial biogenesis . Key variables include cell type, concentration, and treatment duration. Pilot dose-response assays are critical for study-specific optimization.

Q. What experimental models best recapitulate ZLN005’s therapeutic potential for metabolic disorders?

  • In vivo : Diabetic db/db mice treated with 15 mg/kg/day ZLN005 showed improved glucose tolerance, insulin sensitivity, and reduced fasting blood glucose via enhanced fat oxidation .
  • In vitro : L6 myotubes or primary hepatocytes are preferred for mechanistic studies due to high PGC-1α expression .

Q. How does ZLN005 modulate immune cell function in tumor microenvironments?

In murine models, ZLN005 restored OXPHOS in intratumoral invariant natural killer T (iNKT) cells, enhancing IFN-γ production and CD8+ T-cell infiltration when co-administered with α-GalCer. However, ZLN005 alone lacked efficacy, highlighting its role as an adjuvant .

Q. What methodological pitfalls arise when assessing ZLN005’s impact on oxidative stress biomarkers?

  • Artifact risk : Residual DMSO in stock solutions may confound assays like glutathione reductase or catalase activity. Use solvent controls rigorously.
  • Time sensitivity : Oxidative markers (e.g., 8-OHdG, MDA) require immediate processing post-treatment to avoid degradation .

Q. Can ZLN005 be combined with chemotherapeutic agents to mitigate off-target toxicity?

Preclinical data suggest synergy:

  • Doxorubicin (DOX) : ZLN005 co-treatment reduced cardiac oxidative stress (lower 8-OHdG, MDA) and enhanced antioxidant enzymes (SOD, catalase) in rats, preserving cardiomyocyte function .
  • Bleomycin : Combined use in fibrosis models requires dose titration to avoid exacerbating mitochondrial stress .

Q. What are the limitations of current ZLN005 research, and how can they be addressed?

  • Tissue specificity : Most studies focus on skeletal muscle and liver; broader organ screens are needed.
  • Long-term toxicity : Chronic exposure data beyond 4 weeks are lacking.
  • Molecular targets : RNA-seq or ChIP assays could identify novel PGC-1α-independent pathways .

Methodological Recommendations

  • Dosage standardization : Use 10–20 μM for in vitro metabolic assays and 10–30 mg/kg for murine studies .
  • Data validation : Include PGC-1α knockout controls to confirm target specificity .
  • Safety compliance : Adhere to OSHA HCS protocols for handling crystalline solids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ZLN005 (hydrochloride)
Reactant of Route 2
Reactant of Route 2
ZLN005 (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.